An In-depth Technical Guide to 2-Chloro-4-formyl-3-methylphenylboronic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Chloro-4-formyl-3-methylphenylboronic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-formyl-3-methylphenylboronic acid, a specialized organoboron compound, has emerged as a valuable building block in modern organic synthesis. Its unique trifunctional substitution pattern—featuring a boronic acid, a chloro group, and a formyl moiety on a toluene backbone—renders it a highly versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and an exploration of its current and potential applications, particularly in the realms of medicinal chemistry and materials science. The strategic placement of its functional groups allows for sequential and chemoselective reactions, making it an asset in the development of novel pharmaceuticals and functional materials.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of 2-Chloro-4-formyl-3-methylphenylboronic acid is fundamental to its effective application in research and development.
| Property | Value | Reference |
| CAS Number | 1451391-36-8 | [1] |
| Molecular Formula | C₈H₈BClO₃ | [1] |
| Molecular Weight | 198.41 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage | Sealed in dry, 2-8°C | [1] |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the asymmetric substitution pattern of the benzene ring. The aldehydic proton should appear as a singlet in the downfield region (around 10 ppm). The two aromatic protons will likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing nature of the formyl and chloro groups and the electron-donating effect of the methyl group. The methyl protons will present as a singlet in the upfield region (around 2.5 ppm). The protons of the boronic acid hydroxyl groups may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal (around 190 ppm). The aromatic carbons will resonate in the 120-140 ppm range, with the carbon attached to the boron atom showing a characteristic broad signal due to quadrupolar relaxation.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically in the range of 1690-1715 cm⁻¹. A broad absorption band corresponding to the O-H stretching of the boronic acid hydroxyl groups is expected between 3200 and 3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl stretch will be observed in the fingerprint region.
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 198.41. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic [M+2]⁺ peak. Fragmentation patterns would likely involve the loss of the formyl group, hydroxyl groups, and the entire boronic acid moiety.
Synthesis of 2-Chloro-4-formyl-3-methylphenylboronic Acid
The synthesis of polysubstituted arylboronic acids like 2-Chloro-4-formyl-3-methylphenylboronic acid typically involves the borylation of a corresponding aryl halide. The most common strategies employ either organolithium or Grignard reagents. Given the presence of an electrophilic formyl group, a protection strategy is often necessary to prevent unwanted side reactions.
A plausible synthetic route is outlined below:
A plausible synthetic workflow.
Experimental Protocol (Hypothetical)
Step 1: Protection of the Aldehyde
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To a solution of the starting material, 2-chloro-4-bromo-3-methylbenzaldehyde, in toluene are added ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
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The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
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Upon completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the protected acetal.
Causality: The formyl group is highly reactive towards organometallic reagents. Protection as an acetal prevents its reaction with the organolithium species that will be generated in the next step.
Step 2: Halogen-Metal Exchange and Borylation
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The protected aryl bromide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).
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A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at -78°C for a specified time to allow for complete halogen-metal exchange.
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Triisopropyl borate is then added dropwise at -78°C.
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The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
Causality: The halogen-metal exchange with n-butyllithium generates a nucleophilic aryllithium species. This intermediate then attacks the electrophilic boron atom of the triisopropyl borate, forming the boronic ester. The low temperature is crucial to control the reactivity of the organolithium reagent and prevent side reactions.
Step 3: Hydrolysis and Deprotection
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The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0°C.
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The mixture is stirred vigorously to ensure complete hydrolysis of the boronic ester and deprotection of the acetal.
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The aqueous layer is extracted with an organic solvent such as ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
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The crude product is then purified by recrystallization or column chromatography to afford pure 2-Chloro-4-formyl-3-methylphenylboronic acid.
Causality: Acidic workup serves the dual purpose of hydrolyzing the boronic ester to the desired boronic acid and removing the acetal protecting group to regenerate the formyl functionality.
Key Applications in Organic Synthesis
The primary utility of 2-Chloro-4-formyl-3-methylphenylboronic acid lies in its role as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[4][5]
The Suzuki-Miyaura cross-coupling reaction.
The presence of the ortho-chloro substituent can influence the reactivity of the boronic acid in Suzuki-Miyaura couplings. While ortho-substituents can sometimes hinder the reaction sterically, the electronic effects of the chloro and formyl groups can also play a significant role. The formyl group provides a handle for further synthetic transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, allowing for the rapid diversification of the biaryl products.
Potential Applications in Drug Discovery and Medicinal Chemistry
Arylboronic acids are increasingly recognized for their potential in medicinal chemistry.[2] They can act as bioisosteres for other functional groups and have been incorporated into enzyme inhibitors. The boronic acid moiety can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes.
The specific substitution pattern of 2-Chloro-4-formyl-3-methylphenylboronic acid makes it an attractive starting material for the synthesis of kinase inhibitors, protease inhibitors, and other biologically active molecules. The biaryl scaffolds accessible through Suzuki-Miyaura coupling are prevalent in many approved drugs.[6] The formyl group can be used to introduce pharmacophoric features or to attach the molecule to a larger scaffold. Phenylboronic acid derivatives are also being explored for applications in drug delivery and as sensors for biologically important molecules.[7][8]
Safety and Handling
2-Chloro-4-formyl-3-methylphenylboronic acid is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. In case of insufficient ventilation, wear suitable respiratory equipment.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[1]
Conclusion
2-Chloro-4-formyl-3-methylphenylboronic acid is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it particularly useful for the construction of complex biaryl compounds through Suzuki-Miyaura cross-coupling reactions. While its full potential in medicinal chemistry and materials science is still being explored, the strategic arrangement of its functional groups suggests significant promise for the development of novel therapeutic agents and advanced materials. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
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Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ?. ResearchGate. [Link]
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